5-methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival .
Mode of Action
Similar compounds have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka .
Biochemical Pathways
Pkb is a key downstream component in the phosphatidylinositol-3 kinase (pi3k) signaling pathway . Therefore, it can be inferred that this compound may affect the PI3K-PKB signaling pathway.
Pharmacokinetics
Similar compounds have been found to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
Similar compounds have been found to modulate biomarkers of signaling through pkb in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide involves multiple steps. Typically, it begins with the preparation of the core structure, followed by the introduction of the piperidine and oxazole moieties. The following are common steps:
Synthesis of Pyrazolo[3,4-d]pyrimidine Core: : This involves the reaction of hydrazine derivatives with pyrimidine-based compounds under acidic conditions.
Formation of Piperidine Derivative: : Piperidine is introduced through nucleophilic substitution or reductive amination.
Oxazole Formation: : This step involves the cyclization of appropriate precursors under dehydrating conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes, optimizing reaction conditions to enhance yield, and ensuring the purity of the product. Typically, this involves:
Catalysts: : Utilization of catalysts to speed up the reaction.
Automated Reactors: : Employing continuous flow reactors for consistent production.
Chemical Reactions Analysis
Types of Reactions: The compound 5-Methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: : Typically involves reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Catalyzed by metals like palladium in the presence of hydrogen.
Substitution: : Nucleophilic substitution reactions, especially in the presence of strong bases.
Common Reagents and Conditions: Common reagents used include:
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Palladium on carbon (Pd/C), hydrogen gas.
Substitution: : Sodium hydride (NaH), dimethyl sulfoxide (DMSO).
Major Products: The products formed depend on the type of reaction and reagents used, typically leading to modifications in the functional groups attached to the core structure.
Scientific Research Applications
5-Methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide finds applications in various scientific fields:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Investigated for its potential to interact with biological targets such as enzymes and receptors.
Medicine: : Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of new materials and catalytic processes.
Comparison with Similar Compounds
Comparing 5-Methyl-N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1,2-oxazole-3-carboxamide with similar compounds:
Unique Features: : Its unique structural arrangement allows for specific interactions with biological targets that similar compounds may not achieve.
Similar Compounds: : Other pyrazolo[3,4-d]pyrimidine derivatives with varying substituents on the core structure and different attached functional groups.
This covers the detailed analysis and applications of this fascinating compound. Dive in if there's a particular aspect that piques your curiosity more!
Properties
IUPAC Name |
5-methyl-N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O2/c1-12-9-14(22-26-12)17(25)18-5-8-24-16-13(10-21-24)15(19-11-20-16)23-6-3-2-4-7-23/h9-11H,2-8H2,1H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWUCJXWPFVPOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.